molecular formula C26H55N B1596490 Diisotridecylamine CAS No. 57157-80-9

Diisotridecylamine

Cat. No.: B1596490
CAS No.: 57157-80-9
M. Wt: 381.7 g/mol
InChI Key: YOFPVMWVLDSWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisotridecylamine is an organic compound with the chemical formula C26H55N . It is a fatty amine, typically appearing as a colorless to light yellow liquid with a pungent odor. This compound is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but only slightly soluble in water . This compound is widely used in various industrial applications, including as a surfactant, antistatic agent, and film plasticizer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisotridecylamine is usually synthesized through the alkylation of aliphatic amines. One common method involves the reaction of octane and isobutene, where alkyl molecules react with amines to produce this compound . Another synthetic method involves adding isotridecyl alcohol and a copper and nickel-supported catalyst in a high-pressure reactor. Nitrogen is introduced to replace air, followed by liquid ammonia and hydrogen. The reaction is carried out at temperatures ranging from 120-250°C under a pressure of 3-10 MPa for 5-15 hours .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous introduction of hydrogen to replace ammonia gas, maintaining the reaction pressure inside the reactor at 0.1-1 MPa. After the reaction, the mixture is cooled, and the catalyst is filtered out. The filtrate is then distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Diisotridecylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in substitution reactions, where its amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include primary amines, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisotridecylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diisotridecylamine exerts its effects involves its interaction with molecular targets and pathways. As a fatty amine, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport.

Comparison with Similar Compounds

Similar Compounds

    Isotridecylamine: Similar in structure but differs in the position of alkyl groups.

    Tridecylamine: Lacks the iso-configuration, leading to different physical and chemical properties.

Uniqueness

Diisotridecylamine’s unique structure, with its iso-configuration, provides it with distinct properties such as higher solubility in organic solvents and specific reactivity patterns. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability.

Properties

IUPAC Name

11-methyl-N-(11-methyldodecyl)dodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55N/c1-25(2)21-17-13-9-5-7-11-15-19-23-27-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-27H,5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPVMWVLDSWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205792
Record name Adogen 283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57157-80-9
Record name Adogen 283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057157809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adogen 283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisotridecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisotridecylamine
Reactant of Route 2
Reactant of Route 2
Diisotridecylamine
Reactant of Route 3
Reactant of Route 3
Diisotridecylamine
Reactant of Route 4
Reactant of Route 4
Diisotridecylamine
Reactant of Route 5
Reactant of Route 5
Diisotridecylamine
Reactant of Route 6
Reactant of Route 6
Diisotridecylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.